

Spectroscopic Profile of 3-(3-Thienyl)-L-alanine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Thienyl)-L-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(3-Thienyl)-L-alanine** ($C_7H_9NO_2S$, Molecular Weight: 171.22 g/mol), a non-proteinogenic amino acid of interest in pharmaceutical and materials science research.^{[1][2]} Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles to offer a representative profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected proton (1H) and carbon-13 (^{13}C) NMR chemical shifts for **3-(3-Thienyl)-L-alanine**.

1H NMR Data

The proton NMR spectrum of **3-(3-Thienyl)-L-alanine** is characterized by signals from the alanine backbone and the 3-substituted thiophene ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
α -CH	3.8 - 4.2	Triplet (t) or Doublet of Doublets (dd)	~5-7
β -CH ₂	3.1 - 3.5	Doublet (d) or Multiplet (m)	~5-7
Thienyl H-2	~7.2 - 7.4	Multiplet (m)	
Thienyl H-4	~7.0 - 7.2	Multiplet (m)	
Thienyl H-5	~7.3 - 7.5	Multiplet (m)	
-NH ₃ ⁺	7.5 - 8.5	Broad Singlet (br s)	
-COOH	10.0 - 12.0	Broad Singlet (br s)	

Note: In D₂O, the -NH₃⁺ and -COOH proton signals will exchange with deuterium and will not be observed.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl (-COOH)	170 - 175
α -CH	50 - 55
β -CH ₂	30 - 35
Thienyl C-3	135 - 140
Thienyl C-2	125 - 130
Thienyl C-4	120 - 125
Thienyl C-5	125 - 130

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is predicted for a solid-state (e.g., KBr pellet or Nujol mull) measurement, where the amino acid exists as a zwitterion.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3100 - 2600 (broad)	N-H stretch	Ammonium (-NH ₃ ⁺)
~3100	C-H stretch	Thiophene ring
2960 - 2850	C-H stretch	Aliphatic (α -CH, β -CH ₂)
~1660 - 1590	N-H bend (asymmetric)	Ammonium (-NH ₃ ⁺)
~1580 - 1560	C=O stretch (asymmetric)	Carboxylate (-COO ⁻)
~1520	N-H bend (symmetric)	Ammonium (-NH ₃ ⁺)
~1410	C=O stretch (symmetric)	Carboxylate (-COO ⁻)
~1450, ~1380	C-H bend	Aliphatic (β -CH ₂)
~880 - 780	C-H out-of-plane bend	3-substituted thiophene

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-(3-Thienyl)-L-alanine**, the monoisotopic mass is 171.0354 Da.[\[2\]](#)

m/z Value	Proposed Fragment	Fragmentation Pathway
171	[M] ⁺	Molecular Ion
126	[M - COOH] ⁺	Loss of the carboxyl group
97	[C ₄ H ₃ S-CH ₂] ⁺	Thienylmethyl cation
83	[C ₄ H ₃ S] ⁺	Thienyl cation
74	[CH(NH ₂)COOH] ⁺	Cleavage at the β -carbon

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **3-(3-Thienyl)-L-alanine** in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O once or twice to minimize the residual H₂O signal.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard 1D proton experiment.
 - Temperature: 298 K.
 - Sweep Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled ¹³C experiment.
 - Sweep Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., DSS for D₂O) or the residual solvent signal.

IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Record a background spectrum of the empty sample compartment or a pure KBr pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

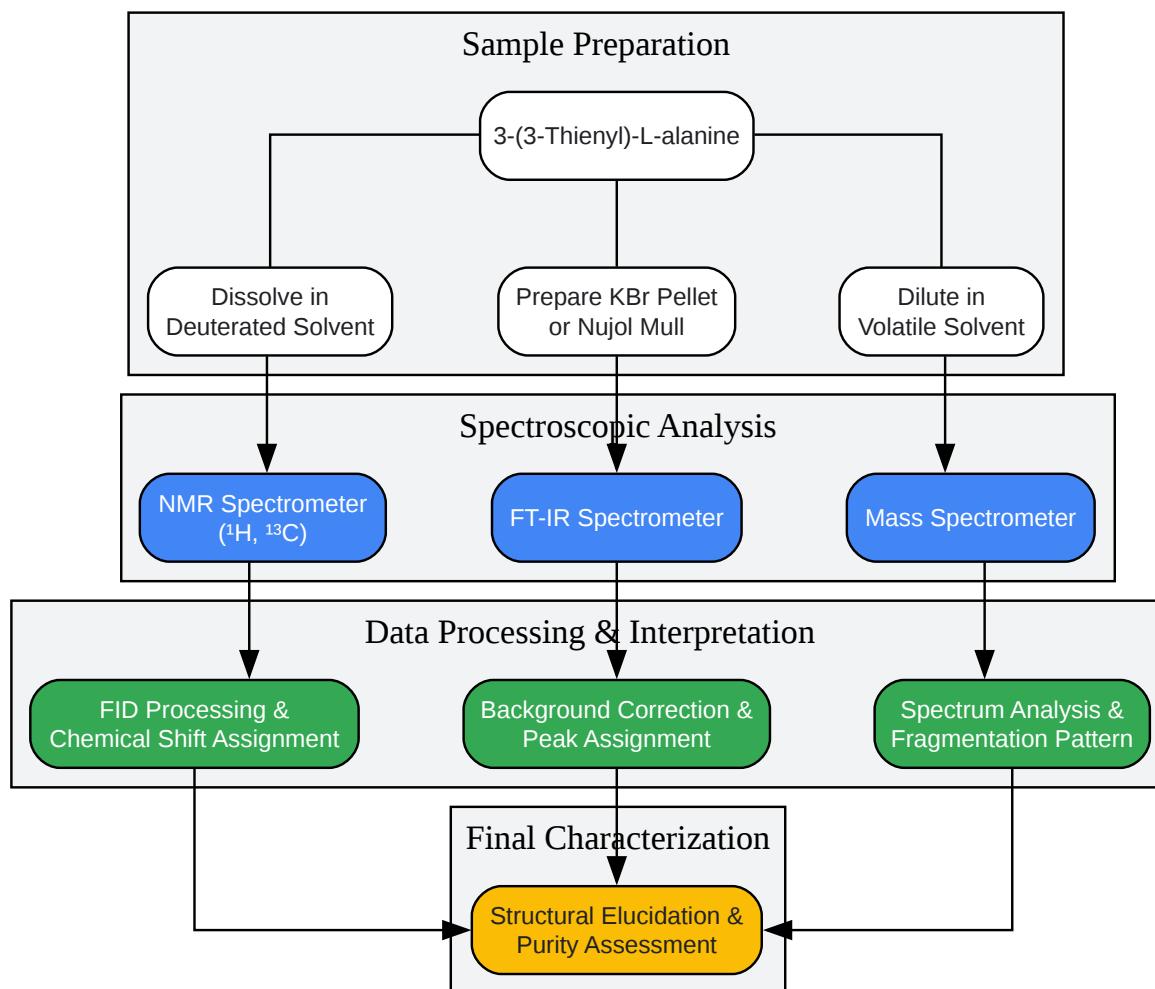
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition (ESI-MS):
 - Ionization Mode: Positive ion mode is typically used for amino acids.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: ~3-4 kV.
 - Nebulizing Gas: Nitrogen.

- Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions at different m/z values.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid analog like **3-(3-Thienyl)-L-alanine**.



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References

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